molecular formula C22H24N2O2 B4002915 8-(diphenylacetyl)-2,8-diazaspiro[4.5]decan-3-one

8-(diphenylacetyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B4002915
M. Wt: 348.4 g/mol
InChI Key: RIOFXBJLMRLRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(diphenylacetyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.183778013 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polybrominated Diphenyl Ethers (PBDEs) Exposure and Human Health

Polybrominated diphenyl ethers (PBDEs) are used as flame retardants in various consumer products. Studies on PBDE exposure have revealed their ubiquity and persistence in the environment, leading to widespread human exposure. Research focusing on the health implications of PBDE exposure has highlighted several areas of concern, particularly regarding their bioaccumulative nature and potential toxic effects.

  • Environmental Presence and Human Exposure : PBDEs have been identified as ubiquitous environmental contaminants, with their presence confirmed in human serum, indicating widespread exposure. Workers in electronics-dismantling plants and individuals in regular contact with PBDE-containing products have shown elevated levels of these compounds, raising concerns over occupational exposure and the general population's risk (Sjödin et al., 1999; Thuresson et al., 2005).

  • Impact on Thyroid Function : Exposure to PBDEs has been linked to alterations in thyroid hormone levels. Studies have found significant associations between PBDE levels in human serum and changes in thyroid hormone concentrations, suggesting that PBDEs may interfere with thyroid hormone regulation. This has implications for pregnant women, where altered thyroid function can affect both the mother and the developing fetus (Schecter et al., 2003; Liewendahl et al., 1978).

  • Detection of PBDE Metabolites in Humans : The identification of PBDE metabolites in human samples has advanced the understanding of human exposure pathways and potential health risks. Research has identified specific PBDE metabolites in human serum and urine, providing markers for assessing exposure levels and studying the effects on human health (Dagnino et al., 2016).

  • Interactions with Pharmaceuticals : The interaction between PBDEs and pharmaceuticals is an emerging area of concern. For example, the antihistamine diphenhydramine has shown significant interactions with CYP2D6 substrates, highlighting the potential for PBDEs to influence drug metabolism and efficacy. This suggests a need for further investigation into how PBDE exposure may affect the pharmacokinetics and pharmacodynamics of commonly used medications (Hamelin et al., 2000).

Properties

IUPAC Name

8-(2,2-diphenylacetyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-19-15-22(16-23-19)11-13-24(14-12-22)21(26)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOFXBJLMRLRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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